Kethoxal is an agent that reacts with guanine to create a covalent adduct. In vivo, Kethoxal reacts with 30S ribosomal subunits yielding inactive ribosomes.
modifies guanine containing oligoribonucleotides by reacting selectively with guanine in polynucleotides. Drug is hydrate of 3-ethoxy-2-oxobutyraldehyde
Kethoxal
CAS No.: 27762-78-3
Cat. No.: VC0531699
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27762-78-3 |
|---|---|
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 3-ethoxy-1,1-dihydroxybutan-2-one |
| Standard InChI | InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3 |
| Standard InChI Key | YRCRRHNVYVFNTM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(C)C(=O)C(O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Kethoxal’s molecular formula (C₆H₁₂O₄) corresponds to a molar mass of 148.16 g/mol . Key structural features include:
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Hydroxyl groups at C1, enabling hydrogen bonding.
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Ethoxy group at C3, contributing to solubility in organic solvents.
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α-Ketoaldehyde moiety, responsible for guanine-specific reactivity .
Table 1: Physicochemical Properties of Kethoxal
| Property | Value | Source |
|---|---|---|
| Boiling Point | 145°C (760 mmHg) | |
| Refractive Index (nD²³.⁷) | 1.4348 | |
| Solubility | Miscible in ethanol; soluble in water (1:10) | |
| CAS Registry Number | 27762-78-3 |
Spectral Data
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¹H NMR: Peaks at δ 4.15 (q, OCH₂CH₃), δ 5.20 (s, OH), and δ 2.70 (s, CH₃) .
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IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .
Synthesis and Production
Historical Methods
Early syntheses employed selenium dioxide (SeO₂) oxidation of 3-ethoxy-2-butanone, yielding kethoxal as a yellow oil . Challenges included byproduct formation and the need for vacuum distillation .
Modern Approaches
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Diazoketone formation: Ethyl 2-bromopropionate → diazo intermediate.
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DMD oxidation: Generates α-ketoaldehyde.
Biological Activity and Mechanisms
Antiviral Effects
Kethoxal inactivates RNA viruses by modifying guanine in viral genomes, disrupting replication . Its bis(thiosemicarbazone) derivative (gloxazone) showed efficacy against bovine anaplasmosis .
Ribosomal RNA Modification
Kethoxal reacts with 30S ribosomal subunits, abolishing protein synthesis in vitro by:
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Targeting 16S rRNA: Modifies 6–7 guanine residues critical for tRNA binding .
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Inhibiting tRNA accommodation: Loss of A-site function prevents peptide bond formation .
Table 2: Functional Impact on 30S Subunits
| Parameter | Effect of Kethoxal Treatment | Reference |
|---|---|---|
| tRNA binding | Complete inhibition | |
| mRNA binding | Unaffected | |
| Reconstitution activity | Restored with unmodified 16S rRNA |
Research Applications
RNA Secondary Structure Probing
Kethoxal’s guanine specificity makes it ideal for mapping single-stranded regions in RNA:
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Reversible adduct formation: Allows recovery of native RNA after analysis .
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High-resolution mapping: Identifies G residues in loops/bulges versus duplexes .
KAS-Seq Technology
N3-kethoxal, an azido derivative, enables genome-wide ssDNA profiling via:
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Biotinylation: Copper-free click chemistry enriches labeled DNA .
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Sequencing: Reveals transcriptionally active RNA polymerase II sites .
Table 3: KAS-Seq Workflow
| Step | Duration | Key Reagent |
|---|---|---|
| Cell labeling | 10 min | N3-kethoxal |
| DNA isolation | 2 hr | Phenol-chloroform |
| Library preparation | 4 hr | Streptavidin beads |
Recent Advances and Derivative Development
N3-Kethoxal Derivatives
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Advantages: Enhanced cell permeability; compatible with click chemistry .
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Applications: Captures dynamic chromatin states in ≤1,000 cells .
Methodological Refinements
A 2020 Nature Methods correction highlighted optimized N3-kethoxal concentrations (100 µM) for DNA oligo labeling , underscoring ongoing protocol standardization.
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